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Compound of Interest

Compound Name: 1,4-Dibromo-2-butanol

Cat. No.: B104651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile chemical intermediate, 1,4-Dibromo-2-butanol. The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering

insights into its molecular structure and chemical properties. This information is crucial for its

application in synthetic chemistry and drug development, where precise structural confirmation

is paramount.

Spectroscopic Data Summary
The spectroscopic data for 1,4-Dibromo-2-butanol is summarized in the following tables,

providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Signal
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1
Data not publicly

available
- - -CH₂Br (at C1)

2
Data not publicly

available
- - -CH₂- (at C3)

3
Data not publicly

available
- - -CH(OH)- (at C2)

4
Data not publicly

available
- - -CH₂Br (at C4)

5
Data not publicly

available
- - -OH

¹³C NMR Data

Carbon Atom Chemical Shift (ppm)

C1 Data not publicly available

C2 Data not publicly available

C3 Data not publicly available

C4 Data not publicly available

Note: Detailed, publicly available peak lists and coupling constants for ¹H and ¹³C NMR spectra

of 1,4-Dibromo-2-butanol are limited. Spectroscopic databases like SpectraBase may contain

this information, but access often requires a subscription.

Infrared (IR) Spectroscopy
The following table lists the major absorption bands observed in the infrared spectrum of 1,4-
Dibromo-2-butanol.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~2930 Medium C-H stretch (alkane)

~1430 Medium C-H bend (alkane)

~1260 Strong
C-O stretch (secondary

alcohol)

~650 Strong C-Br stretch

Mass Spectrometry (MS)
The mass spectrum of 1,4-Dibromo-2-butanol is characterized by the following major

fragments. The presence of two bromine atoms results in a characteristic isotopic pattern for

bromine-containing fragments.

m/z Relative Intensity (%)
Tentative Fragment
Assignment

152/154 - [M - HBr - H₂O]⁺

137/139 - [M - CH₂Br]⁺

121/123 - [CH₂CHCH₂Br]⁺

107/109 - [CH₂CHBr]⁺

71 - [C₄H₇O]⁺

43 100
[C₃H₇]⁺ or [CH₃CO]⁺ (Base

Peak)

Note: The relative intensities are approximate and can vary depending on the specific

instrument and conditions used. The table presents a selection of key fragments for structural

elucidation.

Experimental Protocols
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The following sections describe generalized experimental methodologies for obtaining the

spectroscopic data presented above. Specific parameters may vary between different

instruments and laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1,4-Dibromo-2-butanol is prepared by dissolving the sample

in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), is often added for chemical shift

calibration.

Data Acquisition:

¹H NMR: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum can be obtained using several techniques. For a liquid

sample like 1,4-Dibromo-2-butanol, a thin film can be prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared

using a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.[1]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or the solvent) is first

recorded and then automatically subtracted from the sample spectrum to yield the spectrum of

the compound. The data is typically collected over a range of 4000 to 400 cm⁻¹. The spectrum

referenced in the NIST WebBook was measured on a dispersive instrument.[1]

Mass Spectrometry (MS)
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Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via gas chromatography (GC-MS) for volatile compounds. In the ion source, the

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to

ionize and fragment. This technique is known as Electron Ionization (EI).

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A

detector then records the abundance of each fragment, generating the mass spectrum.

Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural characterization of 1,4-
Dibromo-2-butanol using the spectroscopic techniques discussed.

Spectroscopic Techniques
Information Obtained

Conclusion

NMR (¹H, ¹³C) Carbon-Hydrogen Framework
Connectivity

IR Functional Groups
(e.g., -OH, C-Br)

MS
Molecular Weight

Fragmentation Pattern

Structural Confirmation of
1,4-Dibromo-2-butanol

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 1,4-Dibromo-2-butanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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